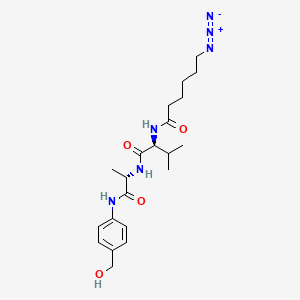

6-Azidohexanoyl-Val-Ala-PAB-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

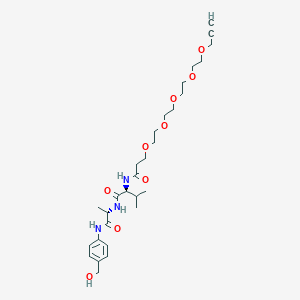

6-Azidohexanoyl-Val-Ala-PAB-OH is a small molecule drug composed of several functional groups. It is often used as a linker in the development of antibody-drug conjugates (ADCs), which are designed to deliver drugs specifically to target cells, such as cancer cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azidohexanoyl-Val-Ala-PAB-OH involves multiple steps, starting with the preparation of the azidohexanoyl group, followed by the coupling of the valine-alanine dipeptide, and finally the attachment of the para-aminobenzyl (PAB) group. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling .

Analyse Des Réactions Chimiques

Types of Reactions

6-Azidohexanoyl-Val-Ala-PAB-OH undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles when reacted with alkynes.

Cleavage Reactions: The valine-alanine linker is cleaved by lysosomal proteolytic enzymes, releasing the drug payload within target cells.

Common Reagents and Conditions

Click Chemistry: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving the azido group.

Enzymatic Cleavage: Lysosomal enzymes such as cathepsin B specifically cleave the valine-alanine linker.

Major Products Formed

Triazoles: Formed from click chemistry reactions.

Drug Payload: Released upon enzymatic cleavage of the valine-alanine linker.

Applications De Recherche Scientifique

6-Azidohexanoyl-Val-Ala-PAB-OH is widely used in scientific research, particularly in the development of ADCs. These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing off-target effects and improving therapeutic efficacy. The compound’s stability in the bloodstream and specific cleavage by lysosomal enzymes make it an ideal linker for targeted drug delivery .

Mécanisme D'action

The mechanism of action of 6-Azidohexanoyl-Val-Ala-PAB-OH involves its role as a linker in ADCs. The valine-alanine linker is cleaved by lysosomal enzymes within the target cells, releasing the drug payload. This targeted release ensures that the cytotoxic drug exerts its effects specifically within the cancer cells, reducing systemic toxicity .

Comparaison Avec Des Composés Similaires

Similar Compounds

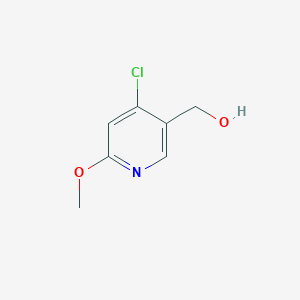

6-Azidohexanoyl-Val-Ala-PAB-Cl: Similar structure but contains a chloride group instead of a hydroxyl group.

Fmoc-Val-Ala-PAB-OH: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness

6-Azidohexanoyl-Val-Ala-PAB-OH is unique due to its azido group, which allows for versatile conjugation via click chemistry. This feature, combined with its stability and specific cleavage by lysosomal enzymes, makes it a valuable linker in the development of targeted drug delivery systems .

Propriétés

IUPAC Name |

6-azido-N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N6O4/c1-14(2)19(26-18(29)7-5-4-6-12-23-27-22)21(31)24-15(3)20(30)25-17-10-8-16(13-28)9-11-17/h8-11,14-15,19,28H,4-7,12-13H2,1-3H3,(H,24,31)(H,25,30)(H,26,29)/t15-,19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMPRXCOJMPUHE-KXBFYZLASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N6O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate hydrochloride](/img/structure/B8147132.png)

![4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B8147154.png)

![Sodium;2-[4-(2-oxidoethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B8147160.png)

![trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B8147166.png)

![(C60-Ih)[5,6]fullerane-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24,25,26,27,28,29,30,31,32,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60-hexacontol](/img/structure/B8147215.png)